N-méthylhydrazinecarbothioamide de 2-(2-furoyl)

Vue d'ensemble

Description

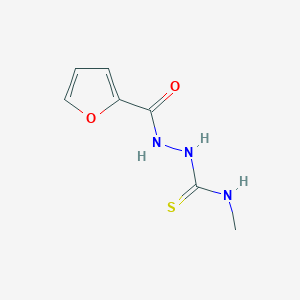

2-(2-furoyl)-N-methylhydrazinecarbothioamide is an organic compound that features a furan ring, a hydrazinecarbothioamide group, and a methyl group

Applications De Recherche Scientifique

2-(2-furoyl)-N-methylhydrazinecarbothioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and other industrial chemicals .

Mécanisme D'action

Target of Action

The primary target of 2-(2-furoyl)-N-methylhydrazinecarbothioamide is the Proteinase-activated receptor-2 (PAR2) . PAR2 receptors are expressed in immune cells of both the innate and adaptive immune systems and have been shown to play a role in several peripheral inflammatory conditions .

Mode of Action

The compound interacts with its target, the PAR2 receptor, through a series of complex biochemical reactions . These compounds exhibited competitive inhibition for the binding of a high-affinity radiolabelled PAR2-ligand . The interaction results in changes at the molecular level, which can lead to various physiological effects.

Biochemical Pathways

The compound affects the biochemical pathways associated with the PAR2 receptor . Furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate. 5-Hydroxymethylfurfural (HMF) is converted, via 2,5-furandicarboxylic acid, into 2-furoic acid . The enzymes in these HMF/furfural degradation pathways are encoded by eight hmf genes .

Result of Action

It is known that the compound’s interaction with the par2 receptor can lead to various physiological effects, potentially including anti-inflammatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 2-furoyl chloride with N-methylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2-(2-furoyl)-N-methylhydrazinecarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-furoyl)-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.

Reduction: Corresponding amines and hydrazines.

Substitution: Halogenated furan derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Furoic acid: Contains a furan ring and a carboxylic acid group.

2-Furoyl chloride: Contains a furan ring and an acyl chloride group.

N-methylhydrazinecarbothioamide: Contains a hydrazinecarbothioamide group with a methyl substituent

Uniqueness

2-(2-furoyl)-N-methylhydrazinecarbothioamide is unique due to the combination of its furan ring and hydrazinecarbothioamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

2-(2-Furoyl)-N-methylhydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-(2-furoyl)-N-methylhydrazinecarbothioamide

- Molecular Formula : C₇H₈N₂OS

- Molecular Weight : 172.21 g/mol

The synthesis of 2-(2-furoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of furoyl chloride with N-methylhydrazine followed by the introduction of a thiocarbonyl group. This synthetic route allows for the formation of the desired hydrazinecarbothioamide moiety, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that 2-(2-furoyl)-N-methylhydrazinecarbothioamide exhibits notable antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

In addition to its antimicrobial properties, 2-(2-furoyl)-N-methylhydrazinecarbothioamide has shown promising anticancer activity in vitro. Studies involving various cancer cell lines have reported significant cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest, primarily through the activation of caspases and modulation of p53 signaling pathways.

The biological activity of 2-(2-furoyl)-N-methylhydrazinecarbothioamide can be attributed to its ability to interact with specific biomolecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cellular metabolism, which can lead to reduced proliferation in cancer cells.

- DNA Interaction : Preliminary studies suggest that it may intercalate with DNA, disrupting replication processes and leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of 2-(2-furoyl)-N-methylhydrazinecarbothioamide against multi-drug resistant strains of bacteria. The results indicated a strong inhibitory effect, particularly against Staphylococcus aureus, highlighting its potential as a new antibacterial agent.

- Cytotoxicity Assessment : In a separate investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis in MCF-7 cells, suggesting its potential utility in breast cancer treatment.

Propriétés

IUPAC Name |

1-(furan-2-carbonylamino)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-8-7(13)10-9-6(11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)(H2,8,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTJBTZNSLZVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.